3-(7-Chloro-2-phenyl-1H-indol-3-yl)propanoic acid
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Overview
Description
“3-(7-Chloro-2-phenyl-1H-indol-3-yl)propanoic acid” is a derivative of indole . Indole is a significant heterocyclic system in natural products and drugs . It is known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . Indole is an important heterocyclic system that provides the skeleton to many synthetic drug molecules .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest among researchers . The Fischer indole synthesis is one of the methods used for the synthesis of indole derivatives . For instance, the optically active cyclohexanone and phenylhydrazine hydrochloride were used in the Fischer indole synthesis to produce a tricyclic indole .Molecular Structure Analysis
Indole derivatives are aromatic in nature due to the presence of 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
Indole derivatives are used in various chemical reactions. For instance, the reaction of 1H-indole-3-carbaldehyde with p-substituted acetophenones gave different substituted 3-(1H-indol-3-yl1-phenylprop-2-en-1-ones .Physical And Chemical Properties Analysis
Indole derivatives are physically crystalline and colorless in nature with specific odors . They are important types of molecules and natural products and play a main role in cell biology .Scientific Research Applications
Antiviral Activity
Indole derivatives have shown significant antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory and Analgesic Activities
Indole derivatives, such as those containing benzothiazole and benzene sulphonamide, have demonstrated in vivo anti-inflammatory and analgesic activities .
Antioxidant Activity
Indole derivatives have been found to exhibit antioxidant activity, which can be beneficial in the treatment of diseases caused by oxidative stress .
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity, making them potential candidates for the development of new antimicrobial drugs .
Anticancer Activity
Indole derivatives have demonstrated anticancer activity, suggesting their potential use in cancer treatment .
Antidiabetic Activity
Indole derivatives have shown antidiabetic activity, indicating their potential use in the management of diabetes .
Role in Multicomponent Reactions
1H-Indole-3-carbaldehyde and its derivatives, which include “3-(7-Chloro-2-phenyl-1H-indol-3-yl)propanoic acid”, are essential and efficient chemical precursors for generating biologically active structures. They play a significant role in multicomponent reactions, which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
Synthesis of Pharmaceutically Active Compounds
1H-Indole-3-carbaldehyde and its derivatives are not only considered as a key in the synthesis of pharmaceutically active compounds and indole alkaloids, but they also have a vital role as precursors for the synthesis of various heterocyclic derivatives .
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell biology .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that can lead to various biological effects
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects
Future Directions
Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the development of new indole derivatives are promising future directions .
properties
IUPAC Name |
3-(7-chloro-2-phenyl-1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c18-14-8-4-7-12-13(9-10-15(20)21)16(19-17(12)14)11-5-2-1-3-6-11/h1-8,19H,9-10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUXBVXQZIBWQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(N2)C(=CC=C3)Cl)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(7-Chloro-2-phenyl-1H-indol-3-yl)propanoic acid |
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